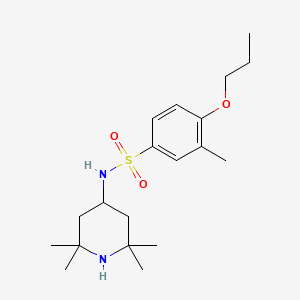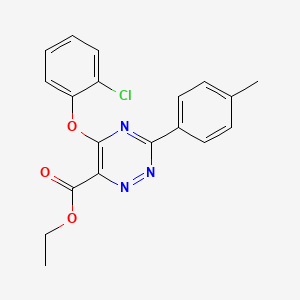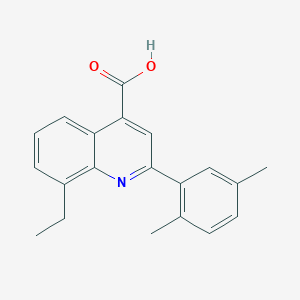![molecular formula C12H15NO3 B3001922 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid CAS No. 1042413-93-3](/img/structure/B3001922.png)
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid is a compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the azetidine ring
準備方法
The synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
化学反応の分析
1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
科学的研究の応用
1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid has several applications in scientific research:
作用機序
The mechanism of action of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring and methoxyphenyl group allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
類似化合物との比較
1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid can be compared to other azetidine derivatives and similar compounds:
Azetidine-2-carboxylic Acid: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
1-Benzylazetidine-2-carboxylic Acid: Similar structure but with a benzyl group instead of a methoxyphenyl group, leading to variations in reactivity and applications.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-4-2-9(3-5-10)8-13-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKUSSRDNLLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)
![2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3001848.png)



![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3001857.png)
![1-(3-Chlorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B3001858.png)
![1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE](/img/structure/B3001861.png)

